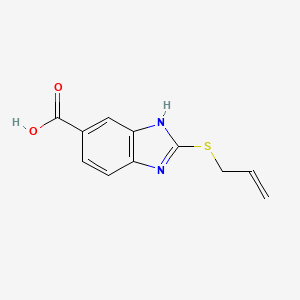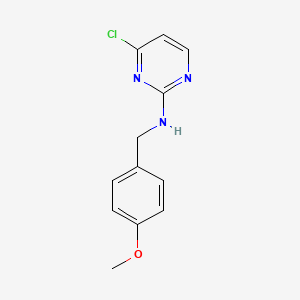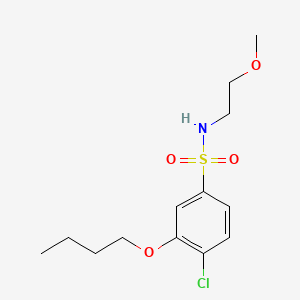amine CAS No. 1206133-24-5](/img/structure/B603116.png)
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with two chlorine atoms, a methoxy group, and a sulfonamide group linked to an oxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine can be achieved through a multi-step process:
Nitration and Reduction: The starting material, 2,5-dichloro-4-methoxybenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to form the sulfonamide.
Oxolane Substitution: The final step involves the reaction of the sulfonamide with oxolane-2-carboxaldehyde under basic conditions to introduce the oxolane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium amide or thiourea in polar solvents.
Major Products
Oxidation: 2,5-dichloro-4-hydroxy-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide.
Reduction: 2,5-dichloro-4-methoxy-N-[(oxolan-2-yl)methyl]benzene-1-amine.
Substitution: 2,5-diamino-4-methoxy-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. This leads to the inhibition of folic acid synthesis in bacteria, ultimately resulting in bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-dichloro-4-methoxybenzene-1-sulfonamide: Lacks the oxolane ring.
2,5-dichloro-4-methoxy-N-methylbenzene-1-sulfonamide: Has a methyl group instead of the oxolane ring.
2,5-dichloro-4-methoxy-N-[(tetrahydrofuran-2-yl)methyl]benzene-1-sulfonamide: Contains a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
The presence of the oxolane ring in [(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine imparts unique chemical properties, such as increased solubility and potential for forming hydrogen bonds. This can enhance its biological activity and make it a more effective antimicrobial agent compared to its analogs.
Eigenschaften
CAS-Nummer |
1206133-24-5 |
|---|---|
Molekularformel |
C12H15Cl2NO4S |
Molekulargewicht |
340.2g/mol |
IUPAC-Name |
2,5-dichloro-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H15Cl2NO4S/c1-18-11-5-10(14)12(6-9(11)13)20(16,17)15-7-8-3-2-4-19-8/h5-6,8,15H,2-4,7H2,1H3 |
InChI-Schlüssel |
VZFAYZBGFFNQFN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2CCCO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B603035.png)
![bis{4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603036.png)
![2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole](/img/structure/B603038.png)
amine](/img/structure/B603039.png)
![(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine](/img/structure/B603043.png)



![Phenol, 2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B603048.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603050.png)
amine](/img/structure/B603053.png)
amine](/img/structure/B603054.png)
amine](/img/structure/B603055.png)

